molecular formula C22H25NO6 B014212 Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside CAS No. 13343-61-8

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

Cat. No. B014212
CAS RN: 13343-61-8
M. Wt: 399.4 g/mol
InChI Key: NXGXFAKJUWEFEC-RPVYJRQVSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside involves several key steps, including deacetalation, methylation, selective benzoylation, and glycosylation reactions. One notable synthesis pathway begins with the methylation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside to obtain a key intermediate, which is further manipulated through selective chemical reactions to produce various disaccharide derivatives (Matta, Vig, & Abbas, 1984).

Scientific Research Applications

  • Scientific Field: Biomedical Research

    • Application Summary : Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is an esteemed compound, serving as a precursor in the research and development of glycosidic drugs .
  • Scientific Field: Microbiology

    • Application Summary : A compound with a similar structure, Benzyl 2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, has garnered significant interest in studying bacterial infections. Its antimicrobial capabilities hold immense promise for targeting and inhibiting diverse bacterial strains .
  • Scientific Field: Therapeutic Research
    • Application Summary : A compound with a similar structure, “Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-alpha-D-glucopyranoside”, has shown potential in the therapeutic battleground, where it unveils its prowess in combating ailments rooted in aberrant glucose metabolism and glycosylation disorders .
  • Scientific Field: Chemical Synthesis

    • Application Summary : Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is often used as a starting material in the synthesis of other complex molecules . It’s particularly useful in the synthesis of glycosidic drugs .
    • Methods of Application : The compound is used in various chemical reactions to synthesize new compounds. The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results or Outcomes : The outcomes of using this compound in chemical synthesis would vary greatly depending on the specific reactions and compounds being synthesized .

properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGXFAKJUWEFEC-RPVYJRQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561676
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

CAS RN

13343-61-8
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside
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Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside
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Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside
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Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside
Reactant of Route 6
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

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